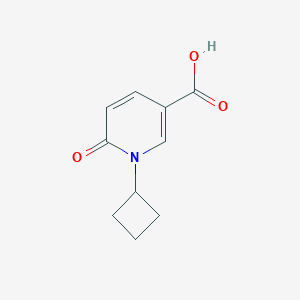

1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid often involves cycloaddition reactions, as well as other strategies to incorporate the cyclobutyl group into the dihydropyridine framework. For example, the synthesis and reactivity of compounds with cyclobutane rings have been extensively studied, revealing the importance of stereochemistry and the influence of substituents on the reaction outcomes (Belluš, Mez, & Rihs, 1974).

Molecular Structure Analysis

The molecular structure of cyclobutyl-dihydropyridine derivatives is characterized by the presence of a cyclobutyl group attached to a dihydropyridine ring, which significantly influences the electronic and steric properties of the molecule. Studies on similar compounds, such as the experimental and theoretical analysis of 7-Methyl-3-[(3-methyl-3-mesityl-cyclobutyl]-5-phenyl-5H-thiazolo[3,2-α]pyrimidine-6-carboxylic acid ethyl ester, provide insight into the molecular geometry, electronic structure, and intramolecular interactions that define these molecules (Acar et al., 2017).

Applications De Recherche Scientifique

Synthesis and Characterization

- A study by Wiedemann and Grohmann (2009) presents a comprehensive evaluation of historical and new synthesis pathways for derivatives of dihydropyridine, including 1,5-Dihydroxy-6-oxo-1,6-dihydropyridin-2-carbonsäure. They also discuss the characterization of these compounds using spectroscopic methods and X-ray diffraction (Wiedemann & Grohmann, 2009).

Catalytic and Antibacterial Applications

- Miyamoto et al. (1987) synthesized derivatives of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which have shown potent antibacterial activity. These derivatives include 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which are structurally related to 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Miyamoto et al., 1987).

Heterocyclic Derivative Syntheses

- Bacchi et al. (2005) explored the synthesis of various heterocyclic derivatives, including dihydropyridinone and tetrahydropyridinedione derivatives, under oxidative carbonylation conditions. These reactions involve compounds structurally related to this compound (Bacchi et al., 2005).

Coordination Polymers and Catalysis

- Paul et al. (2021) discussed the synthesis of coordination polymers using ligands such as 1,1′-(ethane-1,2-diyl)bis(6-oxo-1,6-dihydropyridine-3-carboxylic acid), which have applications as effective heterogeneous catalysts in environmentally friendly conditions (Paul et al., 2021).

Safety and Hazards

The safety data sheet for “1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid” suggests that it should be handled with care. If inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water for several minutes .

Orientations Futures

Propriétés

IUPAC Name |

1-cyclobutyl-6-oxopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9-5-4-7(10(13)14)6-11(9)8-2-1-3-8/h4-6,8H,1-3H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQVSMVSZJCNPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C=C(C=CC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Fluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2497965.png)

![(E)-(4-cinnamylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2497968.png)

![2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B2497975.png)

![ethyl 2-oxo-2-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate](/img/structure/B2497979.png)

![1-Benzyl-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2497980.png)

![3-(4-chlorophenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497982.png)

![N-[(2-Chloro-6-fluorophenyl)-cyanomethyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide](/img/structure/B2497985.png)